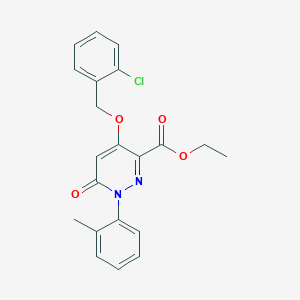

![molecular formula C14H17N5 B2477711 Pyrimidine, 2-[4-(3-pyridinylmethyl)-1-piperazinyl]- CAS No. 2241982-97-6](/img/structure/B2477711.png)

Pyrimidine, 2-[4-(3-pyridinylmethyl)-1-piperazinyl]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

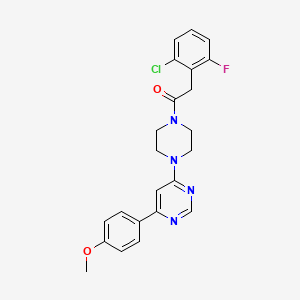

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

An efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N -dimethylaminoethanol as the one carbon source . The reaction tolerates many important functional groups .Molecular Structure Analysis

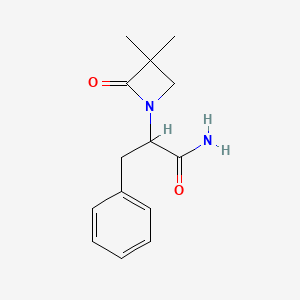

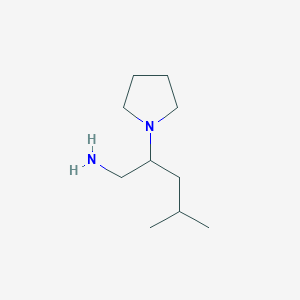

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

Pyrimidine derivatives exert their anticancer potential through different action mechanisms . One of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .Physical And Chemical Properties Analysis

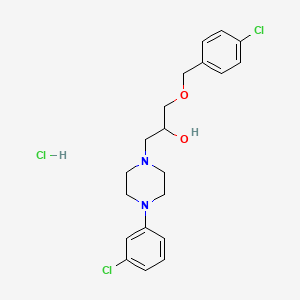

The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Aplicaciones Científicas De Investigación

Piperazinyl-glutamate-pyrimidines as P2Y12 Antagonists

Piperazinyl-glutamate-pyrimidines, with variations at the 4-position of the pyrimidine, are potent P2Y12 antagonists and show promise for inhibiting platelet aggregation. Modifications at the 4-position of the piperidine ring contribute to improved pharmacokinetic and physicochemical properties, including human PRP potency and oral bioavailability (Parlow et al., 2009).

Antimicrobial Pyrido(2,3-d)pyrimidine Derivatives

Pyrido(2,3-d)pyrimidine derivatives, such as 8-alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids, demonstrate significant antibacterial activity. These compounds, particularly active against gram-negative bacteria including Pseudomonas aeruginosa, exhibit strong in vitro and in vivo efficacy (Matsumoto & Minami, 1975).

Metabolism and Pharmacokinetics in Dipeptidyl Peptidase IV Inhibition

The compound PF-00734200, a dipeptidyl peptidase IV inhibitor containing the pyrimidine, 2-[4-(3-pyridinylmethyl)-1-piperazinyl]- moiety, was studied for its metabolism, excretion, and pharmacokinetics in rats, dogs, and humans. It showed rapid absorption and was mainly eliminated through metabolism and renal clearance (Sharma et al., 2012).

Inhibition of Cryptococcus neoformans Growth

Pyrimidine derivatives with 1-piperazinyl groups have shown selective growth inhibition against Cryptococcus neoformans, a significant fungal pathogen in humans (Fellah et al., 1996).

Synthesis and Antibacterial Activity of Pyrimidine Derivatives

The synthesis of 2-substituted 5-(1,2-diarylethyl)-4,6-dichloropyrimidine derivatives and their testing against human bacterial flora revealed significant antibacterial properties. These derivatives showed great selectivity against specific bacterial strains (Fellahi et al., 1995).

Mecanismo De Acción

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Direcciones Futuras

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Propiedades

IUPAC Name |

2-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5/c1-3-13(11-15-4-1)12-18-7-9-19(10-8-18)14-16-5-2-6-17-14/h1-6,11H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWFVKKMOVNTQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CN=CC=C2)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Oxan-4-yl)ethyl]hydrazine dihydrochloride](/img/structure/B2477630.png)

![1-[(5-bromo-1-propionyl-2,3-dihydro-1H-indol-6-yl)sulfonyl]-N-(4-methylbenzyl)piperidine-3-carboxamide](/img/structure/B2477644.png)

![2-(3-Methoxyphenyl)-4-((3-methylbenzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2477647.png)

![6-(Chloromethyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B2477648.png)

![Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/no-structure.png)

![2-(3,4-dimethoxyphenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2477651.png)